molecular formula C10H10BrN3O4 B1441215 2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide CAS No. 1211474-46-2

2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide

Cat. No.: B1441215
CAS No.: 1211474-46-2
M. Wt: 316.11 g/mol
InChI Key: FBADFWNUBBHUNF-UHFFFAOYSA-N
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Description

2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide is a synthetic organic compound with the molecular formula C10H10BrN3O4. It is characterized by the presence of a benzoxazine ring, a bromine atom, and an acetohydrazide group.

Preparation Methods

The synthesis of 2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially altering the functional groups present.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. The benzoxazine ring and the acetohydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide can be compared with other benzoxazine derivatives and acetohydrazide compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of the benzoxazine ring and the acetohydrazide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[(7-bromo-3-oxo-4H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O4/c11-5-1-8-6(13-9(15)3-18-8)2-7(5)17-4-10(16)14-12/h1-2H,3-4,12H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBADFWNUBBHUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)Br)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Reactant of Route 2
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Reactant of Route 4
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Reactant of Route 6
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide

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